2,3-Dichloropyridin-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5Cl3N2 |
|---|---|
Molecular Weight |
199.46 g/mol |
IUPAC Name |
2,3-dichloropyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H |
InChI Key |
YRFWTMWYOWAMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)Cl.Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Pyridine Derivatives in Synthetic Chemistry
Halogenated pyridine (B92270) derivatives are a cornerstone of modern synthetic chemistry, serving as fundamental building blocks for a vast array of functional molecules. nih.gov Haloarenes, the broader class to which halopyridines belong, are prized because the carbon-halogen bond provides a reactive handle for numerous chemical transformations, enabling the construction of complex molecular frameworks with precise regiocontrol. nih.gov These compounds are frequently found in pharmaceuticals and agrochemicals. nih.govresearchgate.net
The pyridine ring, being an electron-deficient π-system, presents unique challenges for direct halogenation, often requiring harsh reaction conditions. nih.govchemrxiv.org This difficulty in direct synthesis elevates the importance of pre-halogenated pyridines like 2,3-Dichloropyridin-4-amine hydrochloride as valuable starting materials. Synthetic chemists can utilize these pre-functionalized scaffolds to bypass challenging halogenation steps, streamlining the synthesis of target molecules. The strategic placement of halogen atoms on the pyridine ring is crucial as it dictates the molecule's subsequent reactivity and allows for selective functionalization. chemrxiv.org
Significance As a Versatile Synthetic Building Block and Heterocyclic Scaffold
2,3-Dichloropyridin-4-amine hydrochloride is recognized as a versatile synthetic building block and a key heterocyclic scaffold in organic synthesis. nih.govacs.org The term "building block" refers to a molecule that can be readily incorporated into a larger structure, and this compound fits the description perfectly due to its multiple reactive sites. enamine.netenamine.net
The utility of this compound arises from the distinct reactivity of its functional groups:
Two Chlorine Atoms: The two chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, such as amines, alcohols, and thiols, enabling the diversification of the pyridine core.
Amine Group: The 4-amino group can be a site for various chemical modifications. It can be acylated, alkylated, or used as a directing group for further reactions on the pyridine ring. It is also a key component in the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. acs.org
This combination of reactive sites on a stable heterocyclic core makes this compound a powerful tool for medicinal chemists and material scientists to construct novel compounds with desired properties.
Overview of Research Avenues for Polyhalogenated Aminopyridines
Strategic Approaches to the Regioselective Synthesis of Dichlorinated Pyridines
The regioselective synthesis of dichlorinated pyridines is challenging due to the inherent electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards standard electrophilic aromatic substitution (EAS). Direct chlorination of pyridine often requires harsh conditions and leads to a mixture of products, necessitating complex purification procedures. Consequently, more strategic and controlled methods have been developed to achieve specific substitution patterns like the 2,3-dichloro motif.
Key strategies include:
Directed Ortho-Metalation: This technique involves using a directing group on the pyridine ring to guide a metalating agent (typically a strong lithium base) to an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source. However, achieving a 2,3-disubstitution pattern often requires a multi-step sequence or a precursor with pre-installed directing groups.
Substitution on Pre-functionalized Rings: A more common and often more effective approach is to start with a pyridine ring that already contains substituents that can be either replaced or used to direct subsequent reactions. For the synthesis of 2,3-dichloropyridine (B146566), a well-established route begins with 3-aminopyridine (B143674). google.com This precursor allows for sequential and regioselective introduction of the two chlorine atoms.
Sandmeyer-Type Reactions: The diazotization of an aminopyridine followed by reaction with a copper(I) chloride source is a powerful method for introducing a chlorine atom in place of an amino group. This is a crucial step in converting an aminochloropyridine into a dichloropyridine. google.com
A particularly effective pathway for producing the 2,3-dichloropyridine core involves a two-step sequence starting from 3-aminopyridine, as outlined in the table below.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Electrophilic Chlorination | Hydrochloric acid (HCl), Hydrogen Peroxide (H₂O₂) or Chlorine (Cl₂) | Regioselective chlorination of 3-aminopyridine at the C2 position to form 3-amino-2-chloropyridine (B31603). google.com |
| 2 | Sandmeyer Reaction | Sodium nitrite (B80452) (NaNO₂), HCl, Copper catalyst | Conversion of the 3-amino group of 3-amino-2-chloropyridine into a diazonium salt, which is subsequently replaced by a chlorine atom to yield 2,3-dichloropyridine. google.com |
This strategic sequence leverages the activating and directing properties of the amino group for the first chlorination and then replaces it in a separate, high-yielding step to build the desired dichlorinated scaffold.
Precursor Chemistry and Selection of Starting Materials for 4-Aminopyridine (B3432731) Formation
The synthesis of the final target requires the introduction of an amino group at the C4 position. There are two primary strategic considerations for timing this introduction:
Late-Stage Amination: Begin with 2,3-dichloropyridine and introduce the 4-amino group.
Early-Stage Functionalization: Begin with a pyridine precursor that already contains the 4-amino group (or a masked equivalent like a nitro group) and subsequently introduce the two chlorine atoms.
While direct chlorination of 4-aminopyridine is possible, controlling the regioselectivity to achieve the 2,3-dichloro pattern is difficult due to the strong activating nature of the amino group, which can lead to over-chlorination or different isomers. rsc.orgrsc.org
Therefore, the most logical and controlled approach involves a late-stage functionalization strategy. The key precursor for introducing the 4-amino group is 2,3-dichloro-4-nitropyridine . This intermediate is ideal because the nitro group is a robust functional group that can be selectively introduced onto the dichlorinated pyridine ring via electrophilic nitration. Subsequently, the nitro group can be cleanly and efficiently reduced to the desired primary amine.
The selection of 2,3-dichloropyridine as the starting material for this stage is crucial. Its synthesis from readily available 3-aminopyridine makes it an accessible precursor for the subsequent nitration step. google.com
Multi-Step Synthesis Pathways: Reaction Sequences and Process Optimization
A complete and optimized multi-step pathway for this compound can be constructed by combining the strategies discussed. The sequence begins with the formation of the dichlorinated pyridine core, followed by introduction and conversion of the C4 substituent, and concludes with salt formation.
The initial halogenation steps rely on the inherent reactivity of the 3-aminopyridine precursor.
Step 1: Chlorination of 3-Aminopyridine: The amino group at the 3-position is ortho-, para-directing. In the acidic medium (concentrated HCl), the ring is activated, and chlorination occurs preferentially at the C2 position, which is ortho to the amino group and activated. The use of hydrogen peroxide with HCl or chlorine gas are common chlorinating systems for this transformation. google.com Reaction conditions, such as temperature and reagent stoichiometry, must be carefully controlled to minimize the formation of di- and tri-chlorinated by-products like 3-amino-2,6-dichloropyridine. google.com
Step 2: Sandmeyer Reaction of 3-Amino-2-chloropyridine: This classic reaction provides excellent control for the second chlorination. The 3-amino-2-chloropyridine is first treated with a nitrite salt (e.g., sodium nitrite) in strong aqueous acid to form the corresponding diazonium salt. This intermediate is then decomposed in the presence of a copper catalyst, typically with at least a portion of the copper in the Cu(II) state, to yield 2,3-dichloropyridine. google.com This method avoids the selectivity issues associated with direct electrophilic chlorination of a monochlorinated pyridine.
With the 2,3-dichloropyridine scaffold in hand, the focus shifts to installing the 4-amino group. The most reliable strategy is the reduction of a nitro-group precursor.
Step 3: Nitration of 2,3-Dichloropyridine: The dichlorinated pyridine ring is highly electron-deficient. Electrophilic nitration requires strong conditions, typically a mixture of concentrated sulfuric acid and fuming nitric acid (oleum). The nitration of similar dichloropyridines, such as 2,6-dichloropyridine, is well-documented and proceeds under these conditions. google.comnih.gov The substitution is directed to the C4 position, which is the most activated position for electrophilic attack on the pyridine ring that is not already substituted. This yields the key intermediate, 2,3-dichloro-4-nitropyridine.
Step 4: Reduction of 2,3-Dichloro-4-nitropyridine: The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. A variety of reducing agents can be employed, with common choices for research-scale synthesis including:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of an acid like HCl. researchgate.net This method is often preferred for its efficiency and cost-effectiveness.
Step 5: Hydrochloride Formation: The final step is the formation of the hydrochloride salt. This is a simple acid-base reaction where the basic 2,3-Dichloropyridin-4-amine is treated with hydrochloric acid. The reaction is typically performed by dissolving the free amine in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of hydrogen chloride (either aqueous or gaseous HCl dissolved in an organic solvent). The hydrochloride salt, being less soluble in organic solvents than the free base, precipitates out and can be collected by filtration. echemi.com
Purification at each stage of the synthesis is critical to ensure the quality of the final product. Standard laboratory techniques are employed throughout the process.
| Stage of Synthesis | Isolation & Purification Method | Description |
| 3-Amino-2-chloropyridine | Extraction & Crystallization | After the chlorination reaction is quenched, the product is typically neutralized and extracted into an organic solvent. The crude product can be purified by crystallization from a suitable solvent system. google.com |
| 2,3-Dichloropyridine | Steam Distillation or Extraction | Following the Sandmeyer reaction, the product is often isolated by steam distillation from the reaction mixture or by extraction with an organic solvent. Further purification can be achieved by vacuum distillation. |
| 2,3-Dichloro-4-nitropyridine | Quenching & Recrystallization | The nitration reaction is carefully quenched by pouring it onto ice. The precipitated solid product is collected by filtration and can be purified by recrystallization from a solvent like ethanol. nih.gov |
| 2,3-Dichloropyridin-4-amine | Acid-Base Extraction | After reduction, the reaction mixture is made basic to liberate the free amine. The product is then extracted into an organic solvent (e.g., dichloromethane (B109758), ethyl acetate). This acid-base workup effectively separates the basic amine product from neutral or acidic impurities. google.com |
| This compound | Precipitation & Filtration | The final salt is isolated by precipitation from an organic solvent upon addition of HCl. The resulting solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dried under vacuum. google.comechemi.com |
For intermediates and the final product, column chromatography on silica (B1680970) gel can also be used as a purification method if crystallization or extraction prove insufficient to remove certain impurities.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex heterocyclic molecules is an area of growing importance. While the traditional synthesis pathway for this compound involves hazardous reagents and solvents, several modifications can be considered to improve its environmental footprint.
Alternative Solvents: Where possible, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water can significantly reduce environmental impact. For instance, some nucleophilic substitution reactions on pyridines can be performed in water.
Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. The Sandmeyer reaction, while effective, generates significant copper-containing waste. Developing alternative catalytic methods for the deamination-chlorination step would be a significant improvement. The reduction of the nitro group via catalytic hydrogenation is inherently greener than using stoichiometric metals, as the catalyst can be recovered and reused, and the only byproduct is water.
Energy Efficiency: Exploring the use of microwave or ultrasound irradiation to promote reactions can often lead to shorter reaction times, lower temperatures, and higher yields, thereby improving energy efficiency.
Atom Economy: The Hofmann rearrangement of nicotinamide (B372718) to 3-aminopyridine, an alternative starting point for the synthesis, is a classic reaction that can be optimized for better atom economy. orgsyn.org
Waste Reduction: The traditional nitration step uses a large excess of strong acids, generating significant acidic waste. The development of solid acid catalysts or more efficient nitrating systems could mitigate this issue. Furthermore, implementing continuous flow chemistry for nitration and other steps can improve safety, control, and reduce waste streams. chemicalbook.com
By systematically evaluating each step of the synthesis through the lens of green chemistry, opportunities for process optimization can be identified to create a more sustainable and environmentally benign route to this compound.
Solvent Alternatives and Solvent-Free Reaction Methodologies
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. Research into the synthesis of substituted pyridines and other heterocyclic compounds has led to the development of effective solvent-free and alternative solvent strategies.
Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable synthesis. These reactions are often conducted by heating the reactants together or through mechanical agitation. For instance, a mild and facile solvent-free methodology has been developed to obtain a range of multi-substituted pyridines from ylidenemalononitriles at room temperature. rsc.orgnih.gov This approach avoids the need for conventional heating or microwave irradiation, simplifying the procedure and reducing energy consumption. nih.gov Another atom-economical, solvent-free method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas in good to high yields (63-92%). rsc.org Such protocols demonstrate the potential for synthesizing complex pyridine derivatives without conventional solvents, thereby minimizing waste and environmental impact.
The table below summarizes various approaches to solvent reduction in the synthesis of substituted pyridines.
| Methodology | Reactants/Reaction Type | Conditions | Key Advantages |
| Solvent-Free Synthesis | Aromatic aldehydes, malononitrile, primary amines | Fusion conditions, catalyst-free | Eliminates solvent waste, high atom economy, simplifies workup |
| Solvent-Free C-H Functionalization | Pyridine N-oxides, dialkylcyanamides | Neat, thermal | Avoids halogenated intermediates, high yields (63-92%) rsc.org |
| Room Temperature Solvent-Free Synthesis | Ylidenemalononitriles, amines | Room temperature, neat | Mild conditions, reduced energy consumption, simplified procedure nih.gov |
These methodologies highlight a clear trend towards minimizing solvent use, which is critical for developing more sustainable manufacturing processes for complex molecules like this compound.
Catalytic Approaches for Enhanced Efficiency and Reduced Waste
Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and reduced waste by enabling reactions with high atom economy. In the synthesis of halogenated pyridines, both metal- and organo-catalysis play pivotal roles.
Palladium-catalyzed cross-coupling reactions are also indispensable for constructing C-N bonds, which is relevant for synthesizing functionalized aminopyridines. For example, the Buchwald-Hartwig amination has been optimized for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com This reaction employs a palladium catalyst, such as dichlorobis(triphenylphosphine)Pd(II), in combination with a ligand like Xantphos to achieve moderate to good yields (27-82%). mdpi.com Such catalytic methods provide a versatile and efficient means to introduce diverse substituents onto the amine group of a pyridine core, which would be difficult to achieve through traditional methods. nih.gov
The following table details examples of catalytic systems used in the synthesis of related pyridine structures.
| Catalyst System | Reaction Type | Substrate Example | Outcome |
| Copper(II) Catalyst | Diazonium Salt Decomposition (Sandmeyer) | 3-Amino-2-chloropyridine | Formation of 2,3-dichloropyridine google.comgoogle.com |
| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine + Aryl bromide | Synthesis of N-arylpyrimidin-2-amines mdpi.com |
| Lewis Acids (FeCl₃, AlCl₃) | Chlorination | 2,6-dichloropyridine | Synthesis of 2,3,6-trichloropyridine (B1294687) google.com |
These catalytic strategies offer significant advantages by reducing the reliance on stoichiometric reagents, minimizing waste streams, and enabling the efficient construction of complex molecular architectures.
Emerging Synthetic Technologies: Flow Chemistry, Mechanochemistry, and Electrosynthesis
Beyond solvent and catalyst improvements, novel technologies are being integrated into synthetic chemistry to further enhance safety, efficiency, and scalability.
Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. nih.gov For reactions involving hazardous intermediates or highly exothermic processes, such as halogenations, flow chemistry is particularly advantageous. researchgate.net The ability to generate and immediately consume unstable reagents in situ minimizes risks associated with their accumulation. nih.gov Continuous flow reactors have been successfully used for multi-step syntheses of complex pharmaceutical ingredients, demonstrating their potential to revolutionize chemical manufacturing. nih.govmdpi.com
Mechanochemistry utilizes mechanical force, such as grinding in a ball mill, to induce chemical reactions, often in the absence of a solvent. mdpi.com This environmentally benign approach can significantly reduce reaction times and energy consumption. organic-chemistry.org Mechanochemical methods have been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. organic-chemistry.orgmdpi.com For example, aripiprazole, a complex molecule containing a dichlorophenyl group, has been synthesized mechanochemically with a 90% yield in just five minutes using a ball mill. mdpi.com This demonstrates the power of mechanochemistry to drive reactions to completion quickly and efficiently without the need for bulk solvents.
Electrosynthesis uses electrical current to drive chemical reactions, offering a green alternative to conventional methods that rely on chemical oxidizing or reducing agents. This technique minimizes waste, as the primary reagent is the electron. The electrosynthesis of 4-aminopyridine has been achieved through the electrochemical reduction of 4-nitropyridine-1-oxide in an aqueous medium. This process avoids the use of metal-based reducing agents, which are common in traditional nitro-group reductions and generate significant waste.
The table below provides a comparative overview of these emerging technologies.
| Technology | Principle | Key Advantages | Relevance to Synthesis |
| Flow Chemistry | Reactions in a continuous stream | Enhanced safety, precise process control, scalability, efficient heat/mass transfer nih.govresearchgate.net | Safe handling of halogenations and reactions with unstable intermediates. researchgate.net |
| Mechanochemistry | Mechanical energy induces reaction | Solvent-free, reduced reaction times, high yields, energy efficient organic-chemistry.orgmdpi.com | Green synthesis of complex heterocyclic structures and APIs. mdpi.com |
| Electrosynthesis | Electric current drives reaction | Avoids chemical reagents, minimizes waste, mild conditions | Green reduction of nitro groups to form the essential amine functionality. |
The adoption of these emerging technologies provides powerful tools for overcoming the limitations of traditional batch chemistry, paving the way for safer, cleaner, and more efficient synthesis of this compound and other valuable chemical compounds.
Mechanistic Elucidation of Chlorination Reactions on Pyridine Scaffolds
The introduction of two chlorine atoms at the C2 and C3 positions of the pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic substitution. The mechanism is highly dependent on the specific chlorinating agent and reaction conditions employed.
One plausible pathway involves the chlorination of a pre-functionalized pyridine, such as 3-aminopyridine. The reaction of 3-aminopyridine can be directed to produce 3-amino-2-chloropyridine. This is followed by a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom to yield 2,3-dichloropyridine. google.com
Alternatively, direct C-H bond chlorination can be achieved, often requiring catalysis. Palladium-catalyzed C-H chlorination, for instance, proceeds through a proposed catalytic cycle that begins with a ligand-directed C-H activation to form a palladacycle. nih.gov This is followed by oxidation of the palladium center (e.g., from Pd(II) to Pd(IV)) by a chlorine source like N-chlorosuccinimide (NCS). The final step is reductive elimination, which forms the C-Cl bond and regenerates the Pd(II) catalyst. nih.gov The regioselectivity of such reactions is dictated by the directing group and the stability of the palladacycle intermediate.
Gas-phase chlorination at high temperatures represents another mechanistic route. Studies on pyridine chlorination in fixed-bed reactors suggest a free-radical mechanism may be at play under these conditions, though catalyst deactivation can be a significant issue. researchgate.net
The reactivity of the pyridine ring can also be enhanced by converting it to a pyridine N-oxide. The N-oxide functionality increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack. However, achieving 2,3-dichloro substitution via this intermediate requires careful control of subsequent reaction steps.
Investigation of Amination Pathways and Protonation Equilibria
The introduction of the amine group at the C4 position of the 2,3-dichloropyridine scaffold typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this pathway, an amine nucleophile (e.g., ammonia (B1221849) or an ammonia equivalent) attacks the electron-deficient pyridine ring.
The key features of the SNAr mechanism are:
Nucleophilic Attack: The amine attacks the C4 position, which is activated by the electron-withdrawing effects of both the ring nitrogen and the two chlorine atoms. This attack forms a negatively charged, high-energy intermediate known as a Meisenheimer complex.
Intermediate Stabilization: The negative charge in the Meisenheimer complex is delocalized across the aromatic system and stabilized by the electronegative nitrogen atom and chloro substituents.
Leaving Group Departure: The intermediate rearomatizes by expelling the chloride ion from the C4 position, which is the rate-determining step in many SNAr reactions.
The regioselectivity favoring C4 attack over the C6 position (which is also ortho to the ring nitrogen) can be attributed to the combined electronic influence of the C2 and C3 chloro substituents, which further polarize the C4-Cl bond. Uncatalyzed direct amination of chloropyridines can be achieved at high temperatures in a continuous-flow reactor, overcoming the activation barrier for reactions with unactivated substrates. researchgate.net Recent studies have also explored methods for the C4-selective amination of pyridines through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia. nih.gov
Protonation Equilibria: 4-aminopyridine derivatives are basic compounds that exist in either a neutral or protonated form depending on the pH. researchgate.net The final step in the synthesis is the formation of the hydrochloride salt, which involves the protonation of the most basic site on the 2,3-dichloro-4-aminopyridine molecule. The pKa of 4-aminopyridine itself is approximately 9.1-9.6. researchgate.net The presence of two electron-withdrawing chlorine atoms on the ring is expected to decrease the basicity (lower the pKa) of both the ring nitrogen and the exocyclic amino group. However, the exocyclic amino group generally remains the more basic site compared to the ring nitrogen in 4-aminopyridines. Therefore, upon treatment with hydrochloric acid, protonation occurs preferentially at the 4-amino group to form the stable hydrochloride salt.
| Property | Value | Reference |
| pKa of 4-Aminopyridine | ~9.6 | researchgate.net |
| pKa of 3-Fluoro-4-aminopyridine | 7.37 ± 0.07 | researchgate.net |
Kinetic Studies of Critical Synthetic Steps: Rate Law Determination and Activation Energy Analysis
Kinetic studies are essential for understanding reaction rates and optimizing process parameters. The method of initial rates can be employed to determine the rate law for the key synthetic steps. khanacademy.org
For a hypothetical SNAr amination step: 2,3-Dichloropyridine + NH₃ → 2,3-Dichloro-4-aminopyridine + HCl
The rate law would be expressed as: Rate = k[2,3-Dichloropyridine]ˣ[NH₃]ʸ
Activation Energy (Eₐ): The activation energy represents the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation:
k = A * e^(-Eₐ/RT)
Where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Eₐ/R.
While specific kinetic data for the synthesis of 2,3-Dichloropyridin-4-amine is proprietary or not widely published, data from analogous systems provide insight. For instance, a study on the gas-phase chlorination of pyridine over a catalyst determined the activation energy and deactivation kinetics, establishing a kinetic model that fit the experimental data well. researchgate.net Similarly, studies on the reactions of substituted pyridines with various electrophiles and nucleophiles have shown that reaction rates are highly sensitive to the electronic effects of substituents, which can be quantified using Hammett and Brønsted correlations. rsc.orgrsc.org
| Reaction Type | Kinetic Parameter | Observation | Reference |
| Pyridine Chlorination | Activation Energy | Reaction rate is sensitive to temperature and chlorine concentration. | researchgate.net |
| Pyridine Nucleophilic Substitution | Brønsted Plot (β) | The slope (β) changes with increasing reactivity, indicating a possible change in the rate-determining step from bond formation to the breakdown of a tetrahedral intermediate. | rsc.org |
| Pd-catalyzed C-H Chlorination | Hammett Plot (ρ) | A positive ρ value (+0.89) indicates that electron-withdrawing substituents on the pyridine ligand accelerate the rate-limiting C-H activation step. | nih.gov |
Computational Chemistry for Reaction Mechanism Verification
Computational methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, serve as powerful tools to corroborate experimental findings and provide deeper insight into reaction mechanisms at a molecular level.
DFT is widely used to investigate reaction mechanisms by calculating the electronic structure and energies of reactants, intermediates, and transition states. researchgate.net For the synthesis of 2,3-Dichloropyridin-4-amine, DFT can be applied to:
Chlorination Mechanism: DFT calculations can model the electrophilic attack of a chlorinating agent on the pyridine ring. By optimizing the geometries of the transition states for attack at different positions, the regioselectivity of the chlorination can be predicted and explained. Calculations have been used to investigate the mechanism of electrophilic chlorination of arenes, identifying the structures of intermediate π- and σ-complexes and their corresponding transition states. nih.gov For the N-chlorination of amines, DFT studies have shown that the presence of several water molecules can facilitate the transfer of Cl⁺ and protons, significantly affecting the activation free energies. rsc.org
Amination Mechanism: For the SNAr amination step, DFT can be used to locate the transition state for the formation of the Meisenheimer complex and the subsequent transition state for the departure of the chloride leaving group. The calculated activation barriers (ΔG‡) for these steps can confirm the rate-determining step and explain the observed regioselectivity of the nucleophilic attack at C4. DFT simulations have been employed to study the adsorption and bonding mechanisms of pyridine derivatives on metal surfaces, providing insights into reactive sites through analysis of molecular electrostatic potentials and projected density of states. mdpi.com
| Computational Study | Focus | Key Finding | Reference |
| DFT (B3LYP/6-311G) | Electrophilic Chlorination of Arenes | Constructed free energy profiles and optimized structures of π- and σ-complexes and transition states. | nih.gov |
| DFT | Chloropicrin Formation from Methylamine | Calculated activation free energies for N-chlorination steps (4–17 kcal mol⁻¹) and subsequent oxidation (34–37 kcal mol⁻¹), identifying the rate-limiting steps. | rsc.org |
| SCC-DFTB | Pyridine Adsorption on Fe(110) | Revealed that pyridine molecules can be chemically adsorbed on the iron surface, with specific sites identified via molecular electrostatic potential maps. | mdpi.com |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), often provide higher accuracy for energy calculations compared to DFT, albeit at a greater computational cost. These methods are invaluable for constructing precise reaction energy profiles.
A complete reaction energy profile maps the potential energy of the system as it progresses from reactants to products. It clearly shows the relative energies of all stationary points, including reactants, intermediates, transition states, and products.
For the synthesis of this compound, ab initio calculations can:
Accurately determine the stability of various chlorinated pyridine isomers, helping to understand the thermodynamic driving forces in the chlorination step.
Calculate the energy of the Meisenheimer intermediate in the SNAr amination, providing insight into its stability and lifetime.
Model the protonation step by calculating the proton affinities of the different nitrogen atoms (ring vs. amino) in 2,3-dichloro-4-aminopyridine, confirming the site of protonation. Ab initio studies at the MP2/cc-pVQZ level have been used to calculate the interaction energies of pyridine with other molecules, demonstrating how factors like hydrogen bonding can influence molecular interactions. rsc.org
By combining the results of these high-level calculations, a comprehensive, quantitative picture of the reaction landscape can be developed, validating mechanistic proposals derived from experimental work.
Advanced Structural Elucidation and Solid State Characterization
High-Resolution Spectroscopic Characterization for Structural Insight
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorph Discrimination
Without access to crystallographic information files (CIFs) or peer-reviewed spectroscopic studies, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed to elucidate the detailed solid-state chemistry of 2,3-Dichloropyridin-4-amine hydrochloride.
High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. In the case of this compound, electron impact (EI) or electrospray ionization (ESI) can be employed. The protonated molecular ion [M+H]⁺ is expected to be a prominent feature in the mass spectrum.
The fragmentation of this molecule is guided by the presence of the amino group, the chlorine atoms, and the pyridine (B92270) ring. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the fragmentation can be more complex, often involving the loss of small neutral molecules.
Given the structure of 2,3-Dichloropyridin-4-amine, the following fragmentation patterns can be anticipated:
Loss of HCl: A common fragmentation pathway for hydrochloride salts is the loss of a neutral molecule of hydrogen chloride.
Loss of Chlorine Radical: The molecule may lose a chlorine radical (Cl•), leading to a significant fragment ion.
Ring Cleavage: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.
A hypothetical fragmentation table based on these principles is presented below:
| m/z (mass-to-charge ratio) | Proposed Fragment | Description of Loss |
| 162.98 | [C₅H₄Cl₂N₂]⁺ | Molecular ion of the free base |
| 127.00 | [C₅H₄ClN₂]⁺ | Loss of a chlorine radical |
| 92.02 | [C₅H₄N₂]⁺ | Loss of two chlorine radicals |
| 126.03 | [C₅H₃ClN]⁺ | Loss of HCl and HCN |
Note: This table is illustrative and based on general fragmentation principles. Actual experimental data may vary.
Computational Structural Analysis and Conformational Landscape Mapping
Computational chemistry offers profound insights into the geometric and electronic properties of molecules. researchgate.net For this compound, computational methods can predict its stable conformations and spectroscopic parameters.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP and basis sets such as 6-311G+(d,p). researcher.life These calculations find the minimum energy conformation of the molecule in the gas phase.
For this compound, the protonation of the amino group will significantly influence the geometry and electronic distribution. The conformational analysis would involve rotating the C-N bond of the amino group to identify the most stable orientation of the -NH₃⁺ group relative to the pyridine ring. The planarity of the pyridine ring is expected to be largely maintained, with minor distortions due to the substituents.
Prediction of Spectroscopic Parameters from First Principles
Once the optimized geometry is obtained, it is possible to predict various spectroscopic parameters from first principles (ab initio). researchgate.net This is particularly useful for correlating theoretical structures with experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the NMR spectrum. These predicted shifts can then be compared to experimental data to validate the computed structure.
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies is another important application. By computing the second derivatives of the energy with respect to the atomic positions, one can predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the observed spectral bands.
The predicted spectroscopic data provides a powerful complement to experimental measurements, aiding in the definitive structural assignment and characterization of this compound.
Reactivity Profiles and Derivatization Chemistry of 2,3 Dichloropyridin 4 Amine Hydrochloride
Transformations at the Amine Functionality
The primary amine group in 2,3-Dichloropyridin-4-amine is a versatile handle for various derivatization reactions.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amine group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reactions with substituted benzoyl chlorides can yield N-(2,3-dichloropyridin-4-yl)benzamides. The choice of base, such as triethylamine (B128534) or pyridine (B92270), can influence the reaction outcome, with pyridine sometimes favoring mono-acylation over di-acylation, particularly in deactivated anilines. semanticscholar.org This transformation is fundamental in modifying the electronic and steric properties of the molecule.
Alkylation: N-alkylation of 4-aminopyridines can be achieved through various methods. One approach involves reaction with alkyl halides. Another method utilizes aldehydes to form an imine, which is then reduced to the corresponding alkylamine. google.com More advanced techniques, such as the use of electrogenerated acetonitrile (B52724) anions, allow for the alkylation of N-Boc-4-aminopyridine in high yields under mild conditions. researchgate.net
Sulfonylation: The amine can react with sulfonyl chlorides in the presence of a base to afford sulfonamides. This reaction is crucial for the synthesis of compounds with potential biological activity.
Diazotization and Subsequent Nucleophilic or Radical Transformations
The primary aromatic amine of 2,3-Dichloropyridin-4-amine can be converted to a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. rsc.orggoogle.com These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
Nucleophilic Substitution (Sandmeyer-type reactions): The diazonium group can be replaced by various nucleophiles. The classic Sandmeyer reaction involves the use of copper(I) salts to introduce halides (Cl, Br) or a cyano group. wikipedia.orgnih.gov For example, diazotization followed by treatment with cuprous chloride can replace the amino group with a chlorine atom. nih.govgoogle.com This method is a cornerstone for the synthesis of various halogenated pyridines. nih.gov
Radical Transformations: The decomposition of the diazonium salt, often catalyzed by copper salts, proceeds through a radical mechanism. wikipedia.org This allows for the introduction of a range of functionalities.
Condensation Reactions with Aldehydes and Ketones
The primary amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is often a key step in the synthesis of more complex heterocyclic systems. For example, the condensation of 2-aminopyridines with aldehydes and terminal alkynes in a three-component domino reaction can lead to the formation of imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org
Reactions Involving the Chloro Substituents
The two chlorine atoms on the pyridine ring are susceptible to displacement through nucleophilic aromatic substitution and can participate in various transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro substituents on the electron-deficient pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogen and the other substituents. In dichloropyridines, nucleophilic attack generally occurs preferentially at the 4-position, followed by the 2-position. stackexchange.comwuxiapptec.com
Amines are common nucleophiles in these reactions, leading to the formation of substituted aminopyridines. For instance, the reaction of 2,3-dichloropyridine (B146566) with various anilines in the presence of a palladium catalyst can selectively substitute one of the chlorine atoms. orgsyn.org The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig)
The chlorine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgrsc.org
Suzuki Coupling: This reaction pairs the dichloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method has been used to synthesize 7-(3-pyridyl)imidazo[4,5-b]pyridines from 2-benzyloxy-4-chloro-3-nitropyridine and 3-pyridyl boronic acids. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the halide with an organostannane reagent. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.caharvard.edu
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. nih.gov This reaction is particularly useful for forming C(sp²)–C(sp³) bonds and has been applied to the synthesis of α-heteroaryl-α-amino acids. nih.gov The coupling of halopyridines has been shown to be effective, with yields varying depending on the nature of the halide. nih.govrsc.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form C-N bonds by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org It has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org The reaction has been successfully applied to the amination of 2,3-dichloropyridine with various anilines. orgsyn.org
Interactive Data Table: Cross-Coupling Reactions of Dichloropyridine Derivatives
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |
| Suzuki | Pd(OAc)₂ / X-Phos | Arylboronic acid | Aryl-substituted pyridine | nih.gov |
| Stille | Pd(PPh₃)₄ | Organostannane | Alkyl/Aryl-substituted pyridine | organic-chemistry.orglibretexts.org |
| Negishi | Pd₂(dba)₃ / P(2-furyl)₃ | Organozinc reagent | Heteroaryl-substituted amino acid | nih.govrsc.org |
| Buchwald-Hartwig | Pd(OAc)₂ / PPh₃ | Aniline | N-Aryl-aminopyridine | orgsyn.orgnih.gov |
Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at an adjacent ortho position. bohrium.com This generates a stabilized organolithium intermediate that can be trapped by a wide array of electrophiles, leading to specific substitution at the metalated site. wikipedia.org
In the context of 2,3-Dichloropyridin-4-amine, the primary amino group (-NH₂) can act as a DMG. However, the acidic protons of the amino group itself will react first with a strong base like n-butyllithium (n-BuLi). Therefore, a twofold excess of the base is typically required: the first equivalent to deprotonate the amine, forming a lithium amide, and the second to effect the deprotonation of the pyridine ring. The resulting lithium amide is a potent DMG, directing the second equivalent of the organolithium base to abstract a proton from the C-5 position, which is the only available position ortho to the directing group.
The lithiation at C-5 is favored due to the electronic activation provided by the ortho lithium amide group. The resulting 5-lithio-2,3-dichloro-4-(lithiamino)pyridine intermediate is a versatile nucleophile. Quenching this intermediate with various electrophiles allows for the regioselective introduction of a diverse range of substituents at the C-5 position. This methodology provides a precise tool for elaborating the pyridine scaffold, which would be challenging to achieve through classical electrophilic aromatic substitution, given the electron-deficient nature of the dichloropyridine ring.
While specific studies detailing the DoM of 2,3-Dichloropyridin-4-amine are not extensively documented, the principles are well-established for related aminopyridine systems. mdpi.com The reaction provides access to 5-substituted derivatives that are valuable intermediates in medicinal and materials chemistry.
Table 1: Representative Electrophilic Quenching Reactions following Directed Ortho-Metalation of an Amino-Directed Pyridine
| Electrophile (E+) | Reagent Example | Resulting C-5 Substituent (-E) | Potential Application |
|---|---|---|---|
| Iodination | Iodine (I₂) | -I | Precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Carboxylation | Carbon Dioxide (CO₂) | -COOH | Introduction of a carboxylic acid group for further derivatization. |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO | Synthesis of pyridine-5-carboxaldehydes. |
| Hydroxymethylation | Formaldehyde (H₂CO) | -CH₂OH | Formation of pyridyl-methanols. |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Introduction of a protecting or directing group. |
Pyridine Ring Modifications and Annulation Reactions
The functional groups present on the 2,3-Dichloropyridin-4-amine core serve as handles for more profound structural modifications, including cycloaddition reactions that alter the pyridine ring itself and annulation reactions that build new fused heterocyclic systems.
The pyridine ring, particularly when rendered electron-deficient by electron-withdrawing substituents like chlorine atoms, can participate as the 4π-electron component in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov In this type of [4+2] cycloaddition, an electron-poor diene reacts with an electron-rich dienophile, a reactivity pattern opposite to that of the normal Diels-Alder reaction. wikipedia.org The two chlorine atoms and the pyridine nitrogen atom lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile such as an enamine or a vinyl ether. wikipedia.org
The reaction of 2,3-Dichloropyridin-4-amine as a heterocyclic azadiene would involve the C2-C3 double bond and the C5-N1 double bond acting as the diene system. Upon cycloaddition with a dienophile, an initial bicyclic adduct is formed. This adduct is often unstable and undergoes a retro-Diels-Alder reaction or other rearrangement to extrude a stable small molecule (e.g., HCl), leading to a new, often more complex, aromatic system. While the IEDDA reaction is a powerful tool for the synthesis of complex heterocycles from precursors like 1,2,4-triazines and 1,2,4,5-tetrazines, nih.gov specific examples utilizing 2,3-Dichloropyridin-4-amine as the diene are not widely reported. Nevertheless, its electronic structure makes it a plausible candidate for such transformations, offering a potential route to novel, highly substituted ring systems.
The arrangement of an amino group at C-4 adjacent to a chloro substituent at C-3 provides a classic reactive site for annulation reactions to build fused heterocyclic rings. This vicinal amino-chloro functionality allows the pyridine to act as a scaffold for the construction of bicyclic systems like pyrido[3,4-b]pyrazines or pyrido[4,3-d]pyrimidines.
A common strategy involves the reaction of the ortho-amino-chloro moiety with bifunctional reagents. For instance, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, can lead to the formation of a fused pyrazine (B50134) ring, yielding pyrido[3,4-b]pyrazine (B183377) derivatives. The reaction proceeds via initial nucleophilic attack of the amino group on one carbonyl, followed by an intramolecular nucleophilic aromatic substitution (SNAr) of the C-3 chlorine by the newly formed intermediate to close the second ring.
Similarly, reaction with reagents containing a N-C-N unit, such as formamide, urea (B33335), or guanidine, can be used to construct a fused pyrimidine (B1678525) ring, leading to pyrido[4,3-d]pyrimidine (B1258125) systems. mdpi.com These reactions significantly increase the molecular complexity and provide access to scaffolds of high interest in medicinal chemistry due to their prevalence in biologically active molecules.
Table 2: Potential Annulation Reactions for the Synthesis of Fused Heterocycles
| Reagent | Fused Ring System Formed | Resulting Heterocycle Class | Reference Reaction Principle |
|---|---|---|---|
| Glyoxal (OHC-CHO) | Pyrazine | Pyrido[3,4-b]pyrazine | Condensation of o-diamines with α-dicarbonyls. chemicalbook.com |
| Formamide (HCONH₂) | Pyrimidine | Pyrido[4,3-d]pyrimidin-4-amine | Reaction of o-aminonitriles/amides with formamide. niscpr.res.in |
| Guanidine | Pyrimidin-2-amine | 2-Aminopyrido[4,3-d]pyrimidine | Condensation of β-ketoesters with guanidine. |
| Carbon disulfide (CS₂) | Thiazole | Thiazolo[5,4-c]pyridine | Reaction of o-aminothiophenols with CS₂. |
Construction of Complex Molecular Architectures and Hybrid Materials
The functional groups on 2,3-Dichloropyridin-4-amine make it a valuable building block, or "tecton," for the assembly of supramolecular structures and hybrid materials. Both the pyridine nitrogen and the exocyclic amino group can act as Lewis basic sites for coordination to metal centers.
This coordinating ability allows the molecule to serve as a ligand in the formation of metal-organic complexes and coordination polymers. mdpi.com Depending on the metal ion, its preferred coordination geometry, and the reaction conditions, a variety of architectures can be envisioned, from simple discrete complexes to one-dimensional (1D) chains, two-dimensional (2D) sheets, or even three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.com The halogen substituents can also participate in halogen bonding, providing an additional force to direct the assembly of the solid-state architecture. The resulting materials could have applications in catalysis, gas storage, or as specialty electronic materials.
Furthermore, the primary amino group provides a reactive handle for covalently linking the molecule to other platforms to create hybrid materials. For example, it can be reacted with surface-functionalized inorganic materials like silica (B1680970) gel or with organic polymers. researchgate.net Reaction of the amino group with activated silica (e.g., epoxy- or isocyanate-functionalized silica) would graft the dichloropyridine moiety onto the surface, creating a functionalized solid support that could be used in chromatography or as a heterogeneous catalyst. Similarly, it could be incorporated into polymer chains as a monomer or as a pendant group through post-polymerization modification, imparting specific properties such as thermal stability, metal-binding capacity, or altered solubility to the parent polymer.
Theoretical and Computational Studies of 2,3 Dichloropyridin 4 Amine Hydrochloride
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the distribution of electrons and predict regions of reactivity. researchgate.net For 2,3-Dichloropyridin-4-amine hydrochloride, the analysis focuses on how the electron-withdrawing chlorine atoms, the electron-donating amine group, and the protonated pyridine (B92270) nitrogen collectively influence the electronic landscape.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (EL-H) indicates the molecule's chemical stability and electronic excitation potential. mdpi.com In this molecule, the HOMO is expected to be localized primarily on the electron-rich amine group and the pyridine ring, while the LUMO would be distributed across the pyridine ring, particularly on the carbon atoms bonded to the chlorine atoms.
Charge Distribution and Electrostatic Potentials: The distribution of partial charges across the molecule reveals its polarity and potential for electrostatic interactions. The electronegative nitrogen and chlorine atoms pull electron density towards themselves, resulting in partial negative charges, while the hydrogen atoms and certain carbon atoms carry partial positive charges. researchgate.net An electrostatic potential map (EPM) visually represents these charge distributions, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). mdpi.com For the protonated form, a strong positive potential would be centered around the ammonium (B1175870) group (-NH3+) and the pyridinium (B92312) proton.
Interactive Table: Calculated Electronic Properties of a Model Pyridine System
| Property | Calculated Value | Significance |
| EHOMO | -6.7 eV | Indicates energy of the outermost electrons; related to ionization potential. |
| ELUMO | -1.4 eV | Indicates energy of the lowest available electron orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: These values are representative examples based on similar aminopyridine derivatives and are intended for illustrative purposes.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results and structural confirmation. DFT calculations are commonly used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Spectroscopic Signatures: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of specific peaks to the vibrational modes of functional groups, such as N-H stretching of the amine, C-Cl stretching, and the characteristic ring vibrations of the pyridine core. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei provide a powerful tool for structural elucidation.
Intermolecular Interactions: The hydrochloride salt structure is dominated by strong intermolecular interactions. The primary interaction is the hydrogen bond between the protonated pyridinium nitrogen (N-H⁺) and the chloride anion (Cl⁻). Additionally, the amine group can act as a hydrogen bond donor, while the ring nitrogen and chlorine atoms can act as weak acceptors. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses can be employed to characterize and quantify these non-covalent interactions, including hydrogen bonds and potential van der Waals or π-π stacking interactions between pyridine rings in the solid state. wsu.edunih.gov
Interactive Table: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450 - 3300 | Asymmetric and symmetric stretching of the primary amine group. |
| Pyridinium N-H⁺ Stretch | ~3100 | Stretching of the protonated nitrogen-hydrogen bond, often broadened by hydrogen bonding. |
| C=C, C=N Ring Stretch | 1600 - 1450 | Aromatic ring stretching vibrations characteristic of the pyridine core. |
| C-Cl Stretch | 800 - 650 | Stretching vibrations of the carbon-chlorine bonds. |
Note: These are typical frequency ranges and specific calculated values may vary based on the computational method and basis set used.
Computational Simulation of Reaction Selectivity and Pathway Optimization
Theoretical calculations are invaluable for predicting the regioselectivity of chemical reactions, such as Nucleophilic Aromatic Substitution (SNAr), which is a key reaction type for substituted pyridines. By modeling the reaction pathways, chemists can optimize conditions and predict major products without extensive empirical screening.
For 2,3-Dichloropyridin-4-amine, a nucleophile could potentially attack the carbon atoms attached to the chlorine atoms. Computational analysis, particularly Frontier Molecular Orbital (FMO) theory, can predict the most likely site of attack. researchgate.net The reaction selectivity is often governed by the distribution of the LUMO, as the nucleophile will preferentially attack the atom with the largest LUMO coefficient. Furthermore, by calculating the activation energies (ΔG‡) for different potential pathways, the most kinetically favorable reaction can be identified. researchgate.net Such studies can reveal, for instance, whether substitution is more likely to occur at the C-2 or C-3 position and how the directing effects of the amine and the other chloro substituent influence the outcome.
Molecular Dynamics Simulations for Crystal Growth and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. researchgate.net This technique is particularly useful for studying condensed-phase properties like crystal structure and the influence of solvents.
Crystal Growth: MD simulations can be used to model the crystallization process of this compound. By simulating the interaction between the solute molecules and different crystal faces, it is possible to predict the final crystal morphology (habit). The binding energy of solvent molecules to specific crystal faces can be calculated; strong binding inhibits the growth of that face, causing it to be more expressed in the final crystal shape. mdpi.com
Solvent Effects: Solvents can significantly influence reaction rates and equilibria. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) models, can elucidate the role of the solvent at a molecular level. easychair.org These simulations can model how solvent molecules arrange around the reactant (solvation shell) and stabilize transition states or intermediates, thereby affecting reaction barriers and pathways. nih.gov The solubility of the compound in various solvents can also be investigated by calculating the free energy of solvation. researchgate.net
Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity and Synthetic Outcomes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate calculated molecular descriptors with experimentally observed properties. researchgate.net These models allow for the rapid prediction of properties for new or untested compounds based on their molecular structure.
To develop a QSPR model for a series of pyridine derivatives, a range of molecular descriptors would be calculated for each compound. researchgate.net These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment. researchgate.net
Steric/Topological: Molecular volume, surface area, connectivity indices.
Lipophilic: LogP (partition coefficient). nih.gov
These descriptors are then used to build a mathematical equation that links them to a specific property, such as reaction rate, inhibition efficiency, or solubility. nih.gov For this compound, a QSPR model could be used to predict its reactivity in a given reaction class by comparing its descriptors to those of a known set of related compounds.
Interactive Table: Key Molecular Descriptors for QSPR Models
| Descriptor Class | Example Descriptor | Property Predicted |
| Electronic | ELUMO (Energy of LUMO) | Reactivity towards nucleophiles. |
| Electronic | Partial Charge on Nitrogen | Basicity, hydrogen bonding capability. |
| Steric | Molecular Volume | Rate of sterically hindered reactions, crystal packing efficiency. |
| Lipophilic | LogP | Solubility in nonpolar solvents, membrane permeability. |
Advanced Analytical Methodologies for Research and Development
Chromatographic Method Development for Purity, Isomer Separation, and Byproduct Profiling
Chromatographic techniques are central to the analysis of 2,3-Dichloropyridin-4-amine hydrochloride, offering powerful separation capabilities for complex mixtures. Method development focuses on achieving high resolution, sensitivity, and robustness for the simultaneous determination of the active compound, its isomers, and any related byproducts or impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of this compound. A common approach involves a reverse-phase method, which separates compounds based on their polarity. A validated, stability-indicating HPLC method can accurately measure the principal compound and separate it from process-related impurities and degradation products.
A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. asdlib.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength corresponding to the maximum absorbance of the analyte. asdlib.org Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness. sielc.comkhanacademy.org
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Specification | Finding |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.9% |
| Limit of Detection (LOD) | Report | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.10 µg/mL |
| Specificity | No interference from blank/placebo | Complies |
Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile components, such as residual solvents from the manufacturing process. researchgate.net The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and absorption on standard silica-based columns. jppres.comdss.go.th Therefore, specialized columns, such as those with a base-deactivated stationary phase (e.g., Agilent CP-Volamine), are often required to achieve optimal peak shape and reproducibility. jppres.com
A sample of this compound is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. osha.gov The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like aminopyridines. nih.gov
Table 3: Illustrative GC Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | Agilent CP-Volamine, 60 m x 0.32 mm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Injection Mode | Split |
While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a highly valuable technique for the separation of chiral derivatives that may be synthesized during research and development. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. slideshare.net This is often mixed with a small amount of a polar organic modifier, such as methanol, to elute a wider range of analytes. unacademy.comutwente.nl
SFC offers several advantages over normal-phase HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and lower viscosity of the mobile phase, which allows for higher flow rates. unacademy.comutwente.nl The separation of enantiomers is achieved using chiral stationary phases (CSPs), and the technique has proven effective for the resolution of amine enantiomers. scribd.com
Quantitative Spectroscopic and Titrimetric Methods for Precise Concentration Determination
Beyond chromatography, spectroscopic and titrimetric methods provide alternative and often complementary approaches for the precise determination of the concentration of this compound.
UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. A solution of this compound can be analyzed by scanning across a range of UV wavelengths (e.g., 200-400 nm) to determine its wavelength of maximum absorbance (λmax). dss.go.th Pyridine (B92270) and its derivatives typically exhibit strong absorption in the 250-280 nm range. jppres.com According to the Beer-Lambert law, the absorbance at this λmax is directly proportional to the compound's concentration. ufrgs.br By creating a calibration curve with standards of known concentration, the concentration of unknown samples can be accurately determined. nih.gov
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative method where the signal intensity is directly proportional to the number of nuclei. sips.org.in qNMR can be used to determine the purity or concentration of this compound with high precision. The analysis is performed by comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard of known concentration. sips.org.in A key advantage of qNMR is its potential to provide a direct measurement of molar concentration without the need for a specific reference standard of the analyte itself.
Non-Aqueous Titration: As this compound is a salt of a weak base, it is well-suited for non-aqueous acid-base titration. blogspot.comnih.gov This method is employed for substances that are weakly basic or insoluble in water. utwente.nl The sample is typically dissolved in a non-aqueous solvent, such as glacial acetic acid, which can enhance its basicity. The titration is then performed with a standardized solution of a strong acid, most commonly perchloric acid dissolved in glacial acetic acid. blogspot.com To address the presence of the hydrochloride salt, mercuric acetate (B1210297) can be added to the solution to replace the chloride ion with the less reactive acetate ion. nih.gov The endpoint of the titration can be determined potentiometrically or with a visual indicator like crystal violet, which changes from violet (basic) to yellowish-green (acidic). nih.gov
Hyphenated Techniques for Complex Sample Analysis (e.g., GC-MS, LC-MS/MS, NMR-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of unknown components. lumenlearning.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net This technique is ideal for identifying volatile and semi-volatile impurities or degradation products. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used to identify the compound by comparison with spectral libraries. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of non-volatile compounds. nih.gov These techniques are particularly crucial for identifying and quantifying trace-level impurities, including potential genotoxic impurities (GTIs), in active pharmaceutical ingredients. sielc.com The HPLC system separates the components of the mixture, which are then ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. sielc.com LC-MS provides the molecular weight of the eluting compounds. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions, which is highly effective for structural elucidation and for quantifying analytes in complex matrices with high sensitivity and selectivity.
Stability Studies Under Defined Environmental and Process Conditions (e.g., Thermal, Photolytic, Hydrolytic Degradation in non-biological contexts)
Stability studies are critical to understanding how the quality of this compound varies under the influence of environmental factors such as temperature, light, and humidity. Forced degradation, or stress testing, is conducted to identify likely degradation products and establish the intrinsic stability of the molecule. This information is vital for developing stable formulations and determining appropriate storage conditions and re-test periods.
A validated stability-indicating analytical method, typically the HPLC method described in section 7.1.1, is used to monitor the sample over time. The study involves exposing the compound to various stress conditions:
Thermal Degradation: Exposing the solid or a solution to elevated temperatures to assess heat stability.
Photolytic Degradation: Exposing the compound to controlled UV and visible light to determine its photosensitivity. Halogenated pyridines are known to undergo photolytic destruction. blogspot.com
Hydrolytic Degradation: Exposing the compound to acidic, basic, and neutral aqueous solutions to evaluate its susceptibility to hydrolysis.
Oxidative Degradation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, to assess its stability towards oxidation. Studies on similar compounds like 3,4-diaminopyridine (B372788) have shown that the amine and pyridine nitrogen moieties can be susceptible to oxidation, leading to products like N-oxides or nitro-pyridines.
The degradation products are identified using hyphenated techniques like LC-MS/MS, and the degradation pathways are elucidated.
Table 4: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Typical Condition | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Hydroxylated pyridines |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Hydroxylated pyridines |
| Oxidation | 3% H₂O₂, Room Temperature | Pyridine N-oxides, Nitro-pyridines |
| Thermal | 105 °C, Dry Heat | Varies (e.g., dehalogenation) |
| Photolytic | ICH-compliant light exposure | Photodimers, dehalogenated species |
In-Process Analytical Technologies (PAT) for Real-Time Reaction Monitoring and Control
Process Analytical Technology (PAT) has emerged as a critical framework in modern chemical and pharmaceutical development and manufacturing. It facilitates the design, analysis, and control of manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to build quality into the product rather than relying solely on end-product testing. longdom.orgresearchgate.net For the synthesis of specialized chemical compounds such as this compound, PAT offers the potential for enhanced process understanding, improved safety, and consistent product quality.
While specific, publicly available research detailing the application of PAT for the real-time monitoring and control of the synthesis of this compound is limited, the principles and methodologies of PAT are broadly applicable. The synthesis of this compound, likely involving the amination of a dichloropyridine precursor, presents several opportunities for the implementation of in-process analytical techniques.
Spectroscopic and chromatographic techniques are the cornerstones of PAT for real-time reaction monitoring. longdom.org These methods can be implemented in-line, on-line, or at-line to provide continuous or near-continuous data on reaction progress, the concentration of reactants, intermediates, and products, as well as the formation of impurities.
Spectroscopic Methods:
Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques well-suited for in-situ reaction monitoring. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com These methods provide real-time information on molecular vibrations, which are unique to each component in the reaction mixture.
Raman Spectroscopy: This technique is particularly advantageous for monitoring reactions in aqueous and solvent-based systems due to the weak Raman scattering of water. It can be used to track the disappearance of starting materials and the appearance of the product by monitoring characteristic Raman bands. For instance, in a hypothetical synthesis of this compound, one could monitor the C-Cl and C-N stretching vibrations to follow the course of the amination reaction. nih.govpnnl.gov The data obtained can be used to build chemometric models that correlate spectral changes with concentration, allowing for real-time quantitative analysis. spectroscopyonline.comnih.gov
FTIR Spectroscopy: Mid-infrared (MIR) spectroscopy is highly sensitive to changes in the functional groups of molecules. An in-situ FTIR probe immersed in the reaction vessel can provide continuous data on the chemical transformation. For the synthesis , the appearance of N-H stretching and bending vibrations would indicate the formation of the amine group, while the decrease in the intensity of bands associated with the precursor would signal its consumption. americanpharmaceuticalreview.com
The following table illustrates a hypothetical application of Raman spectroscopy for monitoring the synthesis of this compound.
| Analyte | Key Raman Shift (cm⁻¹) | R² Value (Calibration Model) | Root Mean Square Error of Prediction (RMSEP) |
| 2,3,4-Trichloropyridine (Precursor) | 1050 (Ring Breathing Mode) | >0.99 | 1.5% |
| 2,3-Dichloropyridin-4-amine | 1620 (C=C Stretch in Pyridine Ring) | >0.99 | 1.2% |
| Aminating Agent | 3300 (N-H Stretch) | >0.98 | 2.0% |
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are highly selective and sensitive techniques for separating and quantifying components in a mixture. longdom.org When coupled with a mass spectrometer (MS), they provide unequivocal identification of compounds. On-line HPLC/UPLC systems can automatically draw samples from the reactor, perform the analysis, and provide results in near real-time.
For the synthesis of this compound, an on-line UPLC-MS system could be employed to monitor the concentration of the starting materials, the formation of the desired product, and the potential generation of isomeric or over-aminated impurities. This level of detail is crucial for optimizing reaction conditions to maximize yield and purity. nih.govwaters.com
The table below provides a hypothetical example of data that could be generated from on-line UPLC-MS monitoring of the reaction.
| Time (minutes) | Precursor Conc. (mol/L) | Product Conc. (mol/L) | Impurity X Conc. (mol/L) |
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.24 | 0.01 |
| 30 | 0.52 | 0.47 | 0.01 |
| 60 | 0.15 | 0.83 | 0.02 |
| 120 | 0.02 | 0.96 | 0.02 |
Chemometric Analysis:
A key component of PAT is the use of chemometrics, which involves the application of statistical and mathematical methods to extract meaningful information from large datasets generated by analytical instruments. nih.govnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build predictive models that correlate spectral or chromatographic data with critical process parameters and quality attributes. researchgate.net These models are essential for translating real-time data into actionable process control strategies.
Applications of 2,3 Dichloropyridin 4 Amine Hydrochloride in Advanced Chemical Research
Precursor for Advanced Functional Materials
The distinct electronic and structural characteristics of 2,3-Dichloropyridin-4-amine hydrochloride make it a valuable starting material for a range of functional materials. The presence of the amine group allows for nucleophilic reactions, while the chlorine atoms can be substituted through various cross-coupling reactions. The pyridine (B92270) ring itself imparts specific electronic and coordinating properties to the final material.
Synthesis of Monomers for Specialty Polymers
The bifunctional nature of 2,3-Dichloropyridin-4-amine allows it to be a key component in the synthesis of monomers for specialty polymers. The amine group can readily participate in reactions to form amide, imide, or urea (B33335) linkages, which are fundamental to the creation of polymers like polyamides and polyureas.
For instance, the amine group can be reacted with diacyl chlorides or dicarboxylic acids in polycondensation reactions. The resulting dichloropyridine-containing monomer can then be polymerized, or the chlorine atoms can be further functionalized before polymerization. This approach allows for the introduction of the pyridine moiety into the polymer backbone, which can enhance thermal stability, flame retardancy, and metal-coordination capabilities of the final polymer.
Table 1: Potential Polycondensation Reactions for Monomer Synthesis
| Reactant A | Reactant B | Linkage Type | Potential Polymer Class |
|---|---|---|---|
| 2,3-Dichloropyridin-4-amine | Terephthaloyl chloride | Amide | Aromatic Polyamide (Aramid-like) |
| 2,3-Dichloropyridin-4-amine | Isophorone diisocyanate | Urea | Polyurea |
These specialty polymers have potential applications in high-performance films, specialty coatings, and as membranes for separation processes.
Development of Photoactive and Electroactive Organic Molecules
The pyridine ring is an electron-deficient (π-deficient) aromatic system, which is a desirable feature for creating electroactive and photoactive materials, particularly in the field of organic electronics. When incorporated into larger conjugated systems, this moiety can act as an electron acceptor.
Researchers can utilize 2,3-Dichloropyridin-4-amine as a core structure, employing palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions to replace the chlorine atoms with other aromatic or vinyl groups. This process extends the π-conjugated system of the molecule. The amine group can be used as an anchoring point or be modified to tune the molecule's electronic properties. Molecules designed in this way are investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.
Organic Photovoltaics (OPVs): As non-fullerene acceptors or as part of donor-acceptor polymers.
Fluorescent Sensors: The pyridine nitrogen can interact with analytes (like metal ions or protons), causing a detectable change in the molecule's fluorescence. nih.gov
The combination of the electron-withdrawing pyridine ring and the potential for extensive conjugation makes this compound a promising platform for designing novel organic electronic materials.
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the choice of the metal and the organic ligand. nih.gov The structure of this compound makes it an excellent candidate for use as a functional ligand in MOF synthesis.
Ligand Design and Preparation for Specific Metal Centers
The 2,3-Dichloropyridin-4-amine molecule possesses two primary coordination sites: the pyridine ring nitrogen and the exocyclic amine group. These two sites can act as a bidentate chelating ligand, binding to a single metal center to form a stable five-membered ring. Alternatively, they can bridge two different metal centers, leading to the formation of extended coordination polymers or MOFs.
The presence of the amine group is particularly beneficial as it can enhance the affinity of the MOF for specific guest molecules, such as carbon dioxide, through acid-base interactions. mdpi.comrsc.orgrsc.org The chlorine atoms offer a site for post-synthetic modification, where additional functional groups can be introduced after the MOF has been constructed, allowing for fine-tuning of the framework's properties.
Table 2: Potential Coordination Modes of 2,3-Dichloropyridin-4-amine in MOF Synthesis
| Coordination Site(s) | Binding Mode | Resulting Structure | Potential Metal Centers |
|---|---|---|---|
| Pyridine N, Amino N | Bidentate Chelation | Discrete Metal Complex or Node | Cu(II), Zn(II), Co(II) |
To be used as a primary ligand, the molecule would typically be incorporated into a larger structure with additional coordinating groups, such as carboxylates or phosphonates, often by reacting the amine group with a suitable precursor.
Structural and Functional Characterization of Derived MOF Architectures
Once a MOF is synthesized using a ligand derived from 2,3-Dichloropyridin-4-amine, a suite of characterization techniques is employed to determine its structure and properties. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are the most critical techniques. They provide definitive information about the crystal structure, including the connectivity of the metal centers and ligands, the topology of the framework, and the dimensions of the pores. nih.gov
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the MOF, determining the temperature at which the framework begins to decompose. nih.gov This is crucial for applications that may involve heating, such as catalysis or gas storage cycling.
Gas Sorption Analysis (BET) measures the surface area and porosity of the material. Nitrogen or argon adsorption isotherms at low temperatures are used to calculate the BET surface area and pore size distribution, which are key indicators of the MOF's capacity for gas storage or separation. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) confirms the successful incorporation of the ligand into the framework by identifying the characteristic vibrational frequencies of its functional groups. nih.gov
The amine functionality within the pores is expected to lead to MOFs with high selectivity for CO2 over other gases like N2 or CH4, making them promising candidates for carbon capture applications. mdpi.comrsc.org
Table 3: Hypothetical Characterization Data for a MOF Derived from a 2,3-Dichloropyridin-4-amine-based Ligand
| Parameter | Method | Expected Result | Implication |
|---|---|---|---|
| Crystal System | SCXRD / PXRD | Orthorhombic | Highly ordered, crystalline material |
| BET Surface Area | N2 Adsorption @ 77K | 800 - 1500 m²/g | High porosity for gas adsorption |
| Thermal Stability | TGA (N2 atmosphere) | Stable up to 350 °C | Robust for thermal applications |
Scaffold for Catalyst Development and Ligand Design in Organic Synthesis
In homogeneous catalysis, the performance of a metal catalyst is heavily dependent on the organic ligand coordinated to it. The ligand influences the catalyst's reactivity, selectivity, and stability. The structure of 2,3-Dichloropyridin-4-amine provides an excellent starting point—or scaffold—for the rational design of novel ligands.
The bidentate N,N-donor arrangement (from the pyridine and amine nitrogens) is a classic motif in coordination chemistry, found in well-known ligands like bipyridine and phenanthroline. By modifying the 2,3-Dichloropyridin-4-amine scaffold, chemists can create a library of ligands with systematically varied steric and electronic properties.
For example, the chlorine atoms can be substituted with bulky phosphine (B1218219) groups via cross-coupling, creating a tridentate P,N,N-ligand. Such ligands are highly sought after for a variety of catalytic transformations, including:
Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.
Hydrogenation and Transfer Hydrogenation: For the reduction of unsaturated bonds.
Polymerization: For controlling the synthesis of polymers like polyethylene (B3416737) and polypropylene.
The ability to easily modify the pyridine backbone allows for the precise tuning of the ligand's properties to optimize the performance of a specific catalytic reaction, making this compound a valuable tool for catalyst development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-Dichloropyridin-4-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of chloropyridine derivatives typically involves halogenation or amination of pyridine precursors. For example, 4-Amino-3,5-dichloropyridine (a structural analog) is synthesized via selective chlorination of aminopyridines under controlled temperature (e.g., 65–67°C) . Reaction conditions such as solvent polarity (e.g., aqueous vs. organic phases) and stoichiometry of chlorinating agents (e.g., POCl₃) significantly impact yield and by-product formation. Optimization requires monitoring via TLC or HPLC to track intermediate stability and final product purity .
Q. What analytical techniques are recommended for assessing purity and structural confirmation of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is preferred, as described in pharmacopeial standards for similar amines (e.g., Dopamine HCl, which requires ≥98% purity) .
- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns on the pyridine ring. For example, 3,5-Dichloropyridin-4-amine shows distinct aromatic proton splitting in DMSO-d₆ . Mass spectrometry (MS) can confirm molecular weight (e.g., 163.01 g/mol for 3,5-dichloro analogs) .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points, as melting ranges (e.g., 81–83°C for 2-Amino-3,5-dichloropyridine) are critical for handling protocols .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of chlorine substituents on the pyridine ring. For instance, the electron-withdrawing nature of Cl groups at positions 2 and 3 increases electrophilicity at position 4, favoring SNAr reactions with amines or thiols. Compare with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, where substituent positions dictate regioselectivity in coupling reactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Contradictions often arise from differences in solvent systems or hydration states. For example:
- Polar Solvents : Freely soluble in water/methanol, as seen in dopamine HCl analogs .
- Non-Polar Solvents : Insoluble in toluene or ether .
- Storage Conditions : Hydroscopic hydrochloride salts may absorb moisture, altering apparent solubility. Pre-dry samples at 105°C before testing . Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Stability studies on analogs show degradation >5% after 6 months at –20°C .
- Handling : Use gloveboxes for moisture-sensitive reactions. Safety protocols for chlorinated amines (e.g., skin/eye protection) align with GHS standards for pyridine derivatives .
- Decomposition Mitigation : Add stabilizers like ascorbic acid (0.1% w/w) to aqueous formulations, as recommended for amine hydrochlorides in pharmaceutical contexts .
Application-Driven Questions
Q. How does the structural configuration of this compound influence its potential as a pharmacophore in drug design?
- Methodological Answer : The dichloro-pyridine core is a versatile scaffold for targeting enzymes or receptors. For example:
- Kinase Inhibition : Analogous compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show affinity for ATP-binding pockets due to halogen-mediated hydrophobic interactions .
- Antimicrobial Activity : Chlorine substituents enhance membrane permeability, as seen in 3,5-Dichloro-2-pyridinamine derivatives tested against bacterial biofilms .
- SAR Studies : Systematically modify the amine group (e.g., acylations or alkylations) and evaluate bioactivity via high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
